N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE
Overview
Description
N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is an organophosphorus compound that features an imide group attached to a triphenylphosphine moiety and a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE typically involves the reaction of triphenylphosphine with 4-iodoaniline in the presence of an oxidizing agent. One common method involves the use of a palladium-catalyzed carbonylation reaction, where the triphenylphosphine and 4-iodoaniline are reacted with carbon monoxide in the presence of a palladium catalyst and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production of this compound may involve scalable electrochemical synthesis methods. For example, the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell can be used to produce diaryliodonium salts, which can then be further reacted to form the desired imide compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphorus center can be oxidized or reduced.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in carbonylation and coupling reactions.
Bases: Such as DBU, used to facilitate the reaction.
Oxidizing Agents: Used to oxidize the phosphorus center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylphosphine imides, while coupling reactions can produce larger aromatic systems.
Scientific Research Applications
N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Materials Science: Employed in the synthesis of high-performance polymers and materials with unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for biologically active compounds.
Mechanism of Action
The mechanism by which N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE exerts its effects involves the interaction of the phosphorus center with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic reactions. Additionally, the imide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic Acid: Another compound featuring a 4-iodophenyl group, used in organic synthesis and pharmaceuticals.
4-Iodophenol: An aromatic compound with similar iodine substitution, used in coupling reactions and as a reagent in organic synthesis.
Uniqueness
N-(4-IODOPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is unique due to the presence of both the triphenylphosphine and imide groups, which confer distinct reactivity and potential applications compared to other 4-iodophenyl compounds. Its ability to participate in a wide range of chemical reactions and its utility in the synthesis of complex materials make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(4-iodophenyl)imino-triphenyl-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19INP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPGVCCFXLIPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19INP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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